5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H22N6O2 and its molecular weight is 426.48. The purity is usually 95%.
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Scientific Research Applications
Understanding Compound Interactions and Effects
Metabolism and Excretion Studies
Research into compounds like INCB018424 demonstrates the importance of understanding how substances are metabolized and excreted in humans. This includes investigations into absorption rates, distribution, metabolism, and elimination to ensure safety and efficacy for potential therapeutic uses (Shilling et al., 2010).
Environmental Exposures
Studies on the exposure of populations to pesticides and other chemicals highlight the ongoing need to assess environmental risks and the impact on human health. For instance, research into the exposure of South Australian preschool children to organophosphorus and pyrethroid pesticides informs public health policies and regulatory measures (Babina et al., 2012).
Carcinogenic Risks in Diet
The presence of carcinogenic heterocyclic amines in the diet and their detection in human urine suggest continuous exposure through food, emphasizing the need for dietary guidelines and cooking practices to mitigate cancer risks (Ushiyama et al., 1991).
Properties
IUPAC Name |
5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c1-4-17-6-9-19(10-7-17)30-23-20(12-26-30)24(31)29(14-25-23)13-21-27-22(28-32-21)18-8-5-15(2)16(3)11-18/h5-12,14H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPDECSBTKGGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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